Formaecin 2
Description
Formaecin 2 is a glycosylated antimicrobial peptide (gAMP) derived from the venom of the bull ant Myrmecia gulosa . It belongs to a class of insect-derived peptides known for their potent activity against Gram-negative bacteria, including Escherichia coli and Salmonella spp. . Structurally, Formaecin 2 is characterized by O-glycosylation at specific serine or threonine residues, which enhances its stability and target specificity . Glycosylation in Formaecin 2 involves N-acetyl-β-D-glucosamine (β-D-GlcNAc) modifications, which are critical for its interaction with bacterial membrane components such as lipopolysaccharides (LPS) . Unlike its analog Formaecin 1, Formaecin 2 exhibits broader-spectrum activity, likely due to variations in glycosylation patterns and sequence motifs .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GRPNPVNTKPTPYPRL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Formaecin 2 shares structural homology with several insect-derived antimicrobial peptides (AMPs), though key differences exist:
Key Insights :
- Glycosylation is a distinguishing feature of Formaecin 2 compared to non-glycosylated AMPs like Apidaecin-IA and SPA4 .
- Sequence homology with Drosocin is moderate, but glycosylation patterns differ significantly, affecting target specificity .
Antimicrobial Activity Profiles
Formaecin 2 demonstrates superior activity against Gram-negative pathogens compared to structurally related compounds:
| Compound | MIC Against E. coli (µg/mL) | MIC Against Salmonella (µg/mL) | Hemolytic Activity (HC50, µg/mL) |
|---|---|---|---|
| Formaecin 2 | 2.5–5.0 | 5.0–10.0 | >200 |
| Formaecin 1 | 5.0–10.0 | 10.0–20.0 | >200 |
| Drosocin | 10.0–20.0 | 20.0–40.0 | 150 |
| Non-glycosylated Formaecin I Analog (P7) | 5.0–10.0 | 10.0–20.0 | >200 |
- Glycosylation in Formaecin 2 correlates with enhanced potency: Its MIC values are 2–4× lower than non-glycosylated analogs like P7 .
- Formaecin 2 exhibits minimal hemolytic activity, unlike Drosocin, which has moderate toxicity .
Role of Glycosylation in Functional Efficacy
Glycosylation in Formaecin 2 contributes to:
Membrane Interaction : β-D-GlcNAc residues bind to bacterial LPS, promoting membrane disruption .
Protease Resistance : Glycosylation shields cleavage sites, enhancing stability in serum .
Immune Modulation: Unlike non-glycosylated AMPs, Formaecin 2 suppresses TNF-α release, reducing inflammatory responses .
Contrast with Non-glycosylated Peptides:
- Non-glycosylated analogs of Formaecin I retain antibacterial activity but require higher concentrations, suggesting glycosylation optimizes efficacy rather than being strictly essential .
Stability and Toxicity Considerations
| Parameter | Formaecin 2 | Apidaecin-IA | Drosocin |
|---|---|---|---|
| Serum Half-life | 6–8 hours | 1–2 hours | 3–4 hours |
| Thermal Stability | Stable up to 80°C | Degrades above 60°C | Stable up to 70°C |
| Cytotoxicity | None (HC50 > 200 µg/mL) | Low (HC50 = 100 µg/mL) | Moderate (HC50 = 150 µg/mL) |
- Glycosylation significantly improves serum stability, making Formaecin 2 more viable for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
